(3-(Benzylamino)oxetan-3-yl)methanol

Medicinal Chemistry Drug Design Lipophilicity Optimization

Medicinal chemists seeking bioisosteric replacements for amide/sulfonamide groups often face metabolic instability and poor permeability. (3-(Benzylamino)oxetan-3-yl)methanol (CAS 1195684-52-6) addresses this as a privileged oxetane building block with verified performance metrics: • Consensus Log P 1.0 & TPSA 41.49 Ų-optimized for oral bioavailability and CNS penetration • 2 HBD / 3 HBA profile matches amide H-bond capacity while reducing amine basicity • MW 193.24, soluble, and synthetically accessible for rapid SAR exploration Supplied with ≥97% purity and full analytical documentation.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 1195684-52-6
Cat. No. B591619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzylamino)oxetan-3-yl)methanol
CAS1195684-52-6
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESC1C(CO1)(CO)NCC2=CC=CC=C2
InChIInChI=1S/C11H15NO2/c13-7-11(8-14-9-11)12-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
InChIKeySEDZCEIWWDXJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Evidence Guide: (3-(Benzylamino)oxetan-3-yl)methanol


(3-(Benzylamino)oxetan-3-yl)methanol is a 3,3-disubstituted oxetane derivative featuring a benzylamino group and a hydroxymethyl substituent on the oxetane ring. This compound belongs to a privileged class of oxetane building blocks in medicinal chemistry, known for their ability to modulate physicochemical and pharmacokinetic properties when incorporated into drug candidates [1]. The benzylamino moiety imparts specific lipophilic and electronic characteristics that distinguish it from simpler oxetane analogs, making it a versatile intermediate for the synthesis of bioactive molecules and a candidate for bioisosteric replacement strategies [2].

Bioisostere building block
Designed for amide and sulfonamide replacement studies in medicinal chemistry research.
Property modulation scaffold
Supports lipophilicity and H-bond tuning in lead-optimization workflows.
Synthetically accessible intermediate
Malonate-based route supports multi-gram procurement for SAR libraries.
Reported synthetic route; confirm lot-specific characterization for your workflow.

Why Generic Substitution Fails


In-class oxetane compounds cannot be interchanged indiscriminately due to significant differences in lipophilicity, hydrogen-bonding capacity, and steric demand conferred by their substituents. The specific benzylamino group in (3-(Benzylamino)oxetan-3-yl)methanol imparts a distinct physicochemical profile compared to primary amine or alkyl-substituted analogs, directly impacting its utility as a building block for property modulation in drug discovery programs [1]. As demonstrated by matched molecular pair studies, even subtle structural variations among amino-oxetanes lead to measurable differences in solubility, clearance, and permeability [2]. The following quantitative evidence delineates precisely where this compound differentiates itself from its closest structural comparators, enabling informed procurement decisions based on verifiable performance metrics.

Primary amine analog
Lipophilicity mismatch Benzylamino oxetane (Log P ~1.0) differs by over 2.5 Log units from primary amine analogs (Log P ~−1.7). Property modulation intent may shift substantially.
Unsubstituted oxetane
H-bond and steric mismatch Missing the benzylamino group removes key H-bond capacity (1 HBD / 2 HBA vs. 2 HBD / 3 HBA) and alters steric demand at the 3-position.
Racemic oxetane mixtures
Stereochemical context may differ If chiral purity is relevant to your binding model, verify enantiomeric composition; substitution with racemic material may complicate SAR interpretation.

Quantitative Differentiation vs. Key Analogs


Lipophilicity Tuning for Membrane Permeability

The target compound exhibits a consensus Log P value of 1.0, positioning it in a favorable lipophilicity range for drug-like properties. This value is approximately 2.7 Log units higher than the primary amine analog 3-(Aminomethyl)-3-(hydroxymethyl)oxetane (Log P = -1.68), and 1.4 Log units higher than unsubstituted 3-(Hydroxymethyl)oxetane (Log P = -0.37) [1]. The benzyl group thus provides a measurable increase in lipophilicity without pushing the compound into excessively high Log P territory that might compromise solubility or increase off-target binding.

Lipophilicity (Log P)
Cross-study context
Target: Log P 1.0 vs Primary amine analog: −1.68
Unsubstituted oxetane: −0.37
+2.68 Log units difference
Reported property balance may support permeability screening fit.
Consensus of five in silico methods; experimental Log D confirmation recommended.
Medicinal Chemistry Drug Design Lipophilicity Optimization

Enhanced Polar Surface Area

The target compound possesses a topological polar surface area (TPSA) of 41.49 Ų . This is significantly higher than that of unsubstituted 3-(Hydroxymethyl)oxetane (TPSA = 29.46 Ų) , reflecting the contribution of the additional benzylamino nitrogen to hydrogen-bonding capacity. The TPSA value falls within the optimal range (<140 Ų) for oral bioavailability while providing enhanced polar interactions with biological targets.

Polar Surface Area
Data to verify
TPSA 41.49 Ų
Unsubstituted oxetane: 29.46 Ų
+12.03 Ų (41% increase)
Supports H-bond capacity review for target-engagement modeling.
Calculated by Ertl method; within reported oral-drug-like range. Sources not specified; verify independently.
Medicinal Chemistry Permeability Prediction ADME Optimization

Hydrogen Bond Donor/Acceptor Profile

The target compound presents 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) . This profile distinguishes it from the simpler 3-(Hydroxymethyl)oxetane (1 HBD, 2 HBA) and provides a distinct balance compared to the primary amine analog 3-(Aminomethyl)-3-(hydroxymethyl)oxetane (2 HBD, 3 HBA) [1]. Critically, amino-oxetanes maintain both H-bond acceptor and H-bond donor capabilities of analogous amides while offering reduced amine basicity compared to benzylamine [2]. The presence of the benzyl group modulates the basicity of the amine nitrogen, making it a more suitable amide or sulfonamide bioisostere than primary amino-oxetanes.

H-Bond Profile & Basicity
Class-level
2 HBD / 3 HBA vs 1 HBD / 2 HBA (unsubstituted)
Reduced amine basicity vs benzylamine reported in matched-pair studies.
Reported bioisostere context for amide/sulfonamide replacement studies.
Class-level inference from 12 matched molecular pairs; confirm in target assay system.
Medicinal Chemistry Molecular Recognition Bioisostere Design

Predicted Aqueous Solubility

Predicted aqueous solubility for (3-(Benzylamino)oxetan-3-yl)methanol ranges from 0.11 mg/mL (SILICOS-IT method) to 13.2 mg/mL (ESOL method) and 54.8 mg/mL (Ali method), with a consensus classification as "Soluble" . This solubility profile is consistent with the general observation that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to more than 4000 in specific structural contexts [1]. The compound's solubility supports its use in standard aqueous and mixed solvent systems for chemical synthesis and biological assays.

Aqueous Solubility
Class-level
0.11 – 54.8 mg/mL predicted
Consensus: "Soluble"
4× to >4000× vs gem-dimethyl (class-level)
May support aqueous-buffer handling for biological assay workflows.
Predicted range across three methods; class-level oxetane-solubility observation.
ADME Formulation Science Drug Development

Synthetic Accessibility from Malonates

The compound belongs to the class of 3-substituted oxetan-3-yl methyl alcohols, for which a novel, efficient synthetic route starting from readily available malonates has been developed [1]. This synthetic accessibility contrasts with more complex oxetane derivatives that may require multi-step sequences or specialized reagents. The benzylamino group can be introduced via nucleophilic substitution of an appropriate oxetane precursor, and the synthetic strategy allows access to a diverse range of oxetane derivatives, exemplifying the versatility of this procedure [1].

Synthetic Route
Reported
Malonate Nucleophilic substitution Benzylamine
Accessible 3-substituted oxetan-3-yl methyl alcohol route.
Supports procurement and scale-up planning for multi-gram research quantities.
Reported route from Boyd & Davies (2014); confirm commercial lot specifications.
Organic Synthesis Building Block Availability Medicinal Chemistry

Optimal Application Scenarios


Amide and Sulfonamide Bioisostere Replacement

In medicinal chemistry programs where an amide or sulfonamide functional group presents liabilities (e.g., metabolic instability, poor permeability), (3-(Benzylamino)oxetan-3-yl)methanol serves as a building block for synthesizing amino-oxetane bioisosteres. Matched molecular pair studies demonstrate that amino-oxetanes maintain H-bond donor/acceptor capabilities comparable to amides while offering significantly reduced amine basicity relative to benzylamine . The compound's consensus Log P of 1.0 and TPSA of 41.49 Ų [1] position it favorably for oral bioavailability, making it a suitable replacement candidate in lead optimization campaigns.

Lipophilicity Modulation for CNS Candidates

The compound's balanced lipophilicity (consensus Log P = 1.0) makes it particularly suitable for central nervous system (CNS) drug discovery programs, where optimal Log P values typically range from 1 to 3 for blood-brain barrier penetration. The 2.7 Log unit increase over the primary amine analog [1] provides medicinal chemists with a tool to fine-tune lipophilicity without introducing excessive hydrophobicity that could lead to high plasma protein binding or metabolic clearance issues.

Kinase Inhibitor Scaffold Synthesis

The dual hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA) and the specific geometry of the benzylamino-oxetane motif make this compound a valuable building block for constructing kinase inhibitor scaffolds that require precise molecular recognition. The oxetane ring's conformational properties, combined with the benzyl group's steric and electronic effects, enable exploration of chemical space around the hinge-binding region of kinases, where hydrogen-bonding interactions are critical for potency and selectivity.

Fragment-Based Drug Discovery Libraries

As a low-molecular-weight (193.24 g/mol) oxetane building block with a favorable physicochemical profile, this compound is well-suited for fragment-based drug discovery libraries. The established synthetic accessibility via malonate chemistry [1] supports rapid analog generation for structure-activity relationship (SAR) exploration. Its solubility classification as "Soluble" ensures compatibility with biophysical screening methods (NMR, SPR, X-ray crystallography) commonly employed in FBDD campaigns.

Application
Selection Property
Validation Focus
Amide bioisostere replacement studies
H-bond donor/acceptor profile and modulated amine basicity
Confirm target binding and metabolic stability in assay system
CNS penetration model studies
Consensus Log P within reported CNS-relevant range
Verify experimental Log D and brain-plasma ratio in model
Kinase inhibitor scaffold synthesis
Dual HBD/HBA geometry for hinge-region interactions
Evaluate potency and isoform selectivity in kinase panel
Fragment-based library design
Low MW, reported soluble, synthetically accessible scaffold
Confirm solubility and stability under biophysical screening conditions
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